2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline
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Overview
Description
2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core, a piperidine ring, and a 4-chlorobenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline typically involves multiple steps. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved by the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as 1,4-dioxane . The resulting quinoxaline intermediate is then subjected to further functionalization.
The introduction of the 4-chlorobenzylsulfonyl group can be accomplished through a sulfonylation reaction. This involves the reaction of the quinoxaline intermediate with 4-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
This can be achieved through a nucleophilic substitution reaction, where the quinoxaline intermediate is reacted with piperidine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines and piperidines.
Scientific Research Applications
2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine-containing compounds: These compounds contain the piperidine ring and are often used in medicinal chemistry for their pharmacological activities.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group and are known for their diverse chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the quinoxaline core, piperidine ring, and 4-chlorobenzylsulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-piperidin-1-ylquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-16-10-8-15(9-11-16)14-27(25,26)20-19(24-12-4-1-5-13-24)22-17-6-2-3-7-18(17)23-20/h2-3,6-11H,1,4-5,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDFLWKLPRSIDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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